![molecular formula C8H10O2 B7798392 Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one CAS No. 60133-51-9](/img/structure/B7798392.png)
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
Overview
Description
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one is a chemical compound with the molecular formula C8H10O3 It is known for its unique structure, which includes a fused bicyclic system with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one can be synthesized through several methods. One common synthetic route involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
Building Block in Synthesis
Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one serves as a valuable intermediate in organic synthesis. It is particularly notable for its role in the Diels-Alder reaction, where it acts as a diene or dienophile to form complex cyclic structures. The compound's unique bicyclic framework allows for the construction of various derivatives that are crucial in synthesizing pharmaceuticals and agrochemicals.
Key Synthesis Methods
The synthesis of this compound typically involves:
- Diels-Alder Reaction : A common method that enables the formation of the bicyclic structure through the reaction of a diene with a dienophile.
- Catalytic Processes : Optimizing reaction conditions such as temperature, pressure, and catalyst concentration can significantly enhance yield and purity during large-scale synthesis.
Medicinal Chemistry
Biological Activity
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of specific bacterial strains.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways suggests applications in treating inflammatory diseases.
Mechanism of Action
The compound acts as a ligand that interacts selectively with various biological receptors or enzymes. This interaction can modulate their activity, leading to therapeutic effects. For instance, it has been studied for its potential use in drug development targeting specific diseases.
Materials Science
Polymer Chemistry Applications
this compound derivatives are utilized in the development of new materials:
- Methacrylate Derivatives : Compounds like 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate are synthesized for use in polymerization processes. These materials exhibit desirable mechanical properties and thermal stability.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Bicyclic structure with furan ring | Versatile building block |
6-Hydroxythis compound | Hydroxyl substitution | Enhanced reactivity |
2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate | Contains methacrylate group | Useful in polymer chemistry |
Case Study 1: Antimicrobial Activity
A study conducted on this compound demonstrated its effectiveness against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.
Case Study 2: Polymer Development
Research into the polymerization of derivatives such as 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate revealed its utility in creating high-performance polymers. These materials displayed improved tensile strength and thermal resistance compared to traditional polymers.
Mechanism of Action
The mechanism by which hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Hexahydro-2h-3,5-methanocyclopenta[b]furan-2-one can be compared with other similar compounds, such as:
Hexahydro-3,5-methanocyclopenta[b]furan-2-one: Similar structure but different functional groups.
2-Oxatricyclo[4.1.2.04,8]nonan-3-one: Another bicyclic compound with a different ring system.
Caprolactam N-carboxamide: A compound with a similar bicyclic structure but different functional groups.
Biological Activity
Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one (C8H10O2), a bicyclic compound featuring a furan ring fused to a cyclopentane moiety, has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C8H10O2
- Molecular Weight : Approximately 138.16 g/mol
- Density : 1.1 g/cm³
- Boiling Point : ~210°C
The compound's unique structure contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
Biological Activities
Research indicates that this compound exhibits several biological activities, which include:
- Antimicrobial Properties : Studies have suggested that this compound possesses antimicrobial effects, making it a candidate for further exploration in the development of new antimicrobial agents.
- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation, which could be beneficial in treating various inflammatory conditions.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems.
The mechanism by which this compound exerts its biological effects involves its ability to act as a ligand. It can bind selectively to specific receptors or enzymes, thereby modulating their activity and triggering various biochemical pathways. This interaction is crucial for its observed biological effects and supports ongoing research into its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
6-Hydroxythis compound | C8H10O3 | Contains an additional hydroxyl group; potential for increased reactivity. |
3-Hydroxyhexahydro-2H-cyclopenta[b]furan-4-one | C8H10O2 | Similar structure but different functional groups; explored for flavoring applications. |
4-Methylhexahydro-2H-cyclopenta[b]furan-3-one | C9H12O2 | Methylated derivative; exhibits different physical properties and potential applications. |
The unique structural arrangement of this compound differentiates it from these compounds and underlines its potential applications in both culinary and cosmetic industries.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent.
- Inflammation Reduction : Research indicated that this compound could effectively inhibit the production of pro-inflammatory cytokines in vitro, showcasing its anti-inflammatory properties.
- Oxidative Stress Mitigation : In cellular models, this compound was found to reduce oxidative stress markers significantly, indicating its role as an antioxidant agent.
Properties
IUPAC Name |
4-oxatricyclo[4.2.1.03,7]nonan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8-6-2-4-1-5(6)7(3-4)10-8/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGOKUVIPUXPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C(C2)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975562 | |
Record name | Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6712-12-5, 60133-51-9 | |
Record name | NSC134993 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC134976 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC110743 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC102311 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC96383 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-OXA-TRICYCLO(4.2.1.0(3,7))NONAN-5-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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